Cas no 352024-83-0 (4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine)
![4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine structure](https://www.kuujia.com/scimg/cas/352024-83-0x500.png)
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- (3-Amino-4,6-dimethyl-thieno[2,3-b]pyridin-2-yl)-morpholin-4-yl-methanone
- 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine
- AKOS001137188
- EN300-14971
- G23833
- (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-morpholin-4-ylmethanone
- Oprea1_546400
- SR-01000533475
- Oprea1_722424
- CS-0234912
- SR-01000533475-1
- Z111869234
- MFCD01962581
- SCHEMBL429102
- (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(morpholin-4-yl)methanone
- 4,6-dimethyl-2-(morpholin-4-ylcarbonyl)thieno[2,3-b]pyridin-3-amine
- 352024-83-0
- STK788790
-
- MDL: MFCD01962581
- Inchi: InChI=1S/C14H17N3O2S/c1-8-7-9(2)16-13-10(8)11(15)12(20-13)14(18)17-3-5-19-6-4-17/h7H,3-6,15H2,1-2H3
- InChI Key: LUGYGQDIXNALNG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 291.10414797Da
- Monoisotopic Mass: 291.10414797Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.7Ų
- XLogP3: 2.3
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14971-10.0g |
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine |
352024-83-0 | 95.0% | 10.0g |
$1531.0 | 2025-03-21 | |
Enamine | EN300-14971-0.1g |
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine |
352024-83-0 | 95.0% | 0.1g |
$96.0 | 2025-03-21 | |
Enamine | EN300-14971-250mg |
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine |
352024-83-0 | 95.0% | 250mg |
$136.0 | 2023-09-28 | |
Enamine | EN300-14971-1000mg |
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine |
352024-83-0 | 95.0% | 1000mg |
$355.0 | 2023-09-28 | |
abcr | AB314595-1g |
4,6-Dimethyl-2-(morpholin-4-ylcarbonyl)thieno[2,3-b]pyridin-3-amine; . |
352024-83-0 | 1g |
€578.50 | 2025-02-17 | ||
abcr | AB314595-5g |
4,6-Dimethyl-2-(morpholin-4-ylcarbonyl)thieno[2,3-b]pyridin-3-amine; . |
352024-83-0 | 5g |
€1544.50 | 2025-02-17 | ||
1PlusChem | 1P00I7FW-250mg |
4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine |
352024-83-0 | 95% | 250mg |
$187.00 | 2025-02-28 | |
A2B Chem LLC | AI48652-250mg |
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine |
352024-83-0 | 99% | 250mg |
$179.00 | 2024-04-20 | |
A2B Chem LLC | AI48652-2.5g |
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine |
352024-83-0 | 99% | 2.5g |
$769.00 | 2024-04-20 | |
A2B Chem LLC | AI48652-100mg |
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine |
352024-83-0 | 99% | 100mg |
$137.00 | 2024-04-20 |
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine Related Literature
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine
Professional Introduction to 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine (CAS No. 352024-83-0)
4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine, identified by the CAS number 352024-83-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridine class, a scaffold that has been extensively explored for its potential biological activities. The presence of a morpholine moiety at the 2-position and an amine group at the 3-position further enhances its structural diversity, making it a promising candidate for further investigation in drug discovery.
The thieno[2,3-b]pyridine core is a fused bicyclic system consisting of a thiophene ring connected to a pyridine ring. This particular arrangement introduces unique electronic and steric properties that can be exploited for the design of bioactive molecules. The 4,6-dimethyl substitution pattern at the thiophene ring adds further complexity and may influence the compound's solubility, metabolic stability, and interactions with biological targets.
The morpholine-4-carbonyl group at the 2-position is particularly noteworthy, as morpholine derivatives are known for their broad spectrum of biological activities. Morpholine-based structures have been incorporated into various pharmacophores due to their ability to enhance binding affinity and selectivity. The carbonyl functionality not only contributes to the overall molecular weight but also provides a site for potential chemical modifications, such as further derivatization or conjugation with other biomolecules.
The amine group at the 3-position represents another key feature of this compound. Amines are versatile functional groups that can participate in hydrogen bonding, ionic interactions, and other forms of molecular recognition. This amine moiety could serve as a hydrogen bond acceptor or donor, influencing the compound's binding mode to biological targets. Additionally, it may provide a site for post-synthetic modifications, allowing for the development of libraries of analogs with tailored properties.
In recent years, there has been growing interest in thienopyridine derivatives as potential therapeutic agents. These compounds have shown promise in various pharmacological contexts, including antiviral, anti-inflammatory, and anticancer applications. The unique structural features of 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine make it an attractive candidate for further exploration in these areas.
One particularly compelling area of research involves the use of thienopyridine derivatives as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases. The structural framework of 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine suggests that it may interact with kinase active sites through multiple non-covalent interactions, making it a potential lead compound for kinase inhibition studies.
Another area where this compound shows promise is in antiviral research. Viruses rely on host cellular machinery for replication and survival, making them vulnerable to compounds that disrupt essential viral processes. Thienopyridine derivatives have been investigated for their ability to interfere with viral replication cycles by targeting viral enzymes or host factors involved in infection. The presence of both morpholine and amine functionalities in 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine could facilitate interactions with viral proteins or RNA molecules, potentially leading to novel antiviral strategies.
The morpholine moiety, in particular, has been recognized for its ability to enhance drug-like properties such as solubility and metabolic stability. Morpholine derivatives often exhibit favorable pharmacokinetic profiles when incorporated into drug candidates. This makes 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine an intriguing candidate for further development as it may possess improved bioavailability compared to structurally similar compounds lacking this moiety.
Recent advances in computational chemistry have also contributed to the growing interest in thienopyridine derivatives like 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to rapidly evaluate large libraries of compounds for their potential biological activity against various targets. These computational approaches have identified several thienopyridine derivatives with promising binding affinities and selectivities. Given its unique structural features, 35202483 can be computationally screened against diverse biological targets to identify novel therapeutic applications.
The synthesis of 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-am ine presents an interesting challenge due to its complex structure. Multi-step synthetic routes involving cyclization reactions followed by functional group transformations are typically employed to construct this type of heterocyclic system. Advances in synthetic methodologies have made it possible to produce such complex molecules with increasing efficiency and yield, which is crucial for downstream pharmaceutical applications.
In conclusion, 35 represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic scaffolds, morpholine functionality, and amine group makes it a versatile building block for drug discovery efforts targeting various diseases, including cancer and viral infections.* Future studies should focus on elucidating its biological activity profiles* optimizing its synthetic routes* and exploring its potential as a lead compound for developing new therapeutic agents.*
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